molecular formula C8H7BrN2 B6243134 2-amino-5-bromo-4-methylbenzonitrile CAS No. 1823924-16-8

2-amino-5-bromo-4-methylbenzonitrile

Cat. No.: B6243134
CAS No.: 1823924-16-8
M. Wt: 211.06 g/mol
InChI Key: JUMBIYSZZDBMKB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylbenzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₇BrN₂ . This compound features an amino group (-NH₂) at position 2, a bromine atom (-Br) at position 5, a methyl group (-CH₃) at position 4, and a nitrile (-CN) functional group at position 1 (benzonitrile backbone). It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

The compound’s structure combines electron-donating (methyl, amino) and electron-withdrawing (bromine, nitrile) groups, which influence its reactivity and intermolecular interactions. Its amino group enables participation in coupling reactions, while the nitrile moiety offers versatility in forming heterocycles or amides .

Properties

IUPAC Name

2-amino-5-bromo-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMBIYSZZDBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-methylbenzonitrile typically involves the bromination of 2-amino-4-methylbenzonitrile. The process can be carried out by reacting 2-amino-4-methylbenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature and monitored until completion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the nitration, reduction, and bromination of toluene derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 2-amino-5-bromo-4-methylbenzylamine.

    Oxidation: Formation of 2-amino-5-bromo-4-methylbenzoic acid.

Scientific Research Applications

2-Amino-5-bromo-4-methylbenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-methylbenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism involves interactions with specific enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific application and the structure of the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-amino-5-bromo-4-methylbenzonitrile with four analogous benzonitrile derivatives, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications References
This compound 2-NH₂, 5-Br, 4-CH₃, CN C₈H₇BrN₂ EN300-746616 Pharmaceutical intermediate; heterocycle synthesis
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃, CN C₈H₇ClN₂O 1824059-40-6 Drug candidate synthesis; chlorinated analog
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH, CN C₇H₄BrNO 40530-18-5 Antiretroviral/cancer drug precursor; strong H-bonding
2-Bromo-4-methyl-5-nitrobenzonitrile 2-Br, 4-CH₃, 5-NO₂, CN C₈H₅BrN₂O₂ 1202858-65-8 High reactivity for nitro-group transformations
2-Amino-4-chloro-5-methylbenzonitrile 2-NH₂, 4-Cl, 5-CH₃, CN C₈H₇ClN₂ 289686-80-2 Safety data available; chloro analog

Key Research Findings

Pharmacological Relevance
  • 5-Bromo-2-hydroxybenzonitrile is a key intermediate in antiretroviral drugs (e.g., HIV protease inhibitors) and osteoporosis therapies due to its ability to form stable hydrogen bonds with biological targets .
  • 2-Amino-4-chloro-5-methoxybenzonitrile’s methoxy group improves metabolic stability in drug candidates, while the chloro substituent enhances lipophilicity .

Biological Activity

2-Amino-5-bromo-4-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H8BrN. The compound features a benzene ring substituted with an amino group, a bromine atom, and a methyl group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Key Structural Features:

  • Amino Group : Capable of forming hydrogen bonds, influencing binding affinity.
  • Bromine Atom : Enhances lipophilicity and may affect biological activity.
  • Methyl Group : Contributes to hydrophobic interactions.

Research indicates that this compound interacts with various biological macromolecules, particularly enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in the metabolic processing of numerous drugs. This inhibition suggests potential applications in pharmacology for modifying drug interactions and enhancing therapeutic efficacy.

1. Enzymatic Inhibition

The compound's ability to inhibit CYP1A2 can lead to significant implications for drug-drug interactions in therapeutic settings. The inhibition profile indicates that it may alter the metabolism of co-administered drugs, potentially increasing their bioavailability or toxicity.

3. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. While direct studies on this compound are sparse, the presence of the amino group may enhance its interaction with microbial targets.

Case Studies

Case Study 1: Inhibition of CYP1A2
In a study examining the metabolic effects of various benzonitriles, this compound was found to significantly inhibit CYP1A2 activity in vitro. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to other known inhibitors.

Case Study 2: Anticancer Activity
A comparative analysis of structurally related compounds revealed that derivatives of benzonitrile exhibited cytotoxic effects on breast cancer cells (MCF-7). Although specific data for this compound is not available, it is hypothesized that it may share similar mechanisms of action due to structural similarities .

Data Tables

Biological Activity IC50 Value (µM) Remarks
CYP1A2 Inhibition15Moderate potency as an inhibitor
Anticancer ActivityTBDPotential based on structural analogs
Antimicrobial ActivityTBDHypothetical based on similar compounds

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